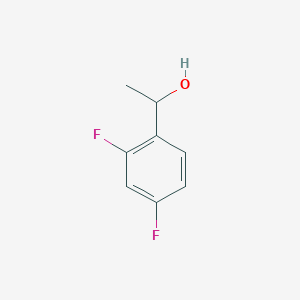

1-(2,4-Difluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBJARHKXBDGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-47-2 | |

| Record name | 1-(2,4-Difluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Synthetic Organic Chemistry

The primary significance of 1-(2,4-Difluorophenyl)ethanol in synthetic organic chemistry lies in its role as a chiral building block. The specific spatial arrangement of the hydroxyl group, known as its chirality, is crucial for the biological activity of many pharmaceutical compounds. The (S)-enantiomer, in particular, is a frequently utilized intermediate.

The difluorinated phenyl moiety is a key structural motif in a number of successful drugs, as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. Consequently, this compound serves as a critical starting material for the synthesis of several important antifungal agents. For instance, it is a known intermediate in the synthesis of fluconazole (B54011), a widely used triazole antifungal drug that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. mdpi.comnih.gov Its derivatives are also integral to the synthesis of other azole-based antifungal medications. scimplify.comnih.gov The structure-activity relationship studies have indicated that 2,4-difluorophenyl derivatives often exhibit greater activity than their dichlorophenyl counterparts. nih.gov

Structural Elucidation and Conformational Analysis of 1 2,4 Difluorophenyl Ethanol and Its Derivatives

X-ray Crystallographic Studies

While crystallographic data for the parent compound 1-(2,4-difluorophenyl)ethanol is not extensively detailed in the available literature, significant insights can be drawn from studies on its closely related derivatives. The analysis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, a key intermediate for antifungal agents, provides a robust model for understanding the conformational preferences and intermolecular interactions inherent to the this compound framework. uni.luresearchgate.net

X-ray diffraction studies on crystals of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol reveal specific conformational arrangements. uni.luresearchgate.net In one study, the compound crystallizes in a monoclinic system with the space group C2/c. uni.lursc.org Another investigation found an orthorhombic system with space group P222. researchgate.net

A critical parameter for describing the molecule's conformation is the dihedral angle between the plane of the 2,4-difluorophenyl ring and the substituent group, in this case, the triazole ring. In the monoclinic crystal form, this dihedral angle was determined to be 22.90(4)°. uni.lursc.org In the orthorhombic form, a similar angle of 20.6(2)° was observed. researchgate.net These small dihedral angles indicate that the two ring systems are not coplanar, adopting a twisted conformation. This twisting is a common feature in such molecules, arising from the need to minimize steric repulsion between the aromatic ring and the bulky side chain. This conformational preference is likely to be preserved in the parent this compound, where the ethanol (B145695) group dictates the spatial relationship with the phenyl ring.

Table 1: Selected Crystallographic Data for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

| Parameter | Value (Monoclinic) uni.lu | Value (Orthorhombic) researchgate.net |

|---|---|---|

| Chemical Formula | C₁₀H₉F₂N₃O | C₁₀H₉F₂N₃O |

| Molecular Weight | 225.20 | 225.20 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | P222 |

| a (Å) | 14.261 (3) | 5.3770 (11) |

| b (Å) | 5.6150 (11) | 12.598 (3) |

| c (Å) | 25.823 (5) | 15.601 (3) |

| β (°) | 94.84 (3) | 90 |

| Volume (ų) | 2060.4 (7) | 1056.8 (3) |

The crystal packing of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is primarily governed by a network of hydrogen bonds. uni.luresearchgate.net The hydroxyl group (-OH) of the ethanol moiety acts as a hydrogen bond donor, while the nitrogen atoms of the triazole ring serve as acceptors. uni.luresearchgate.net Specifically, strong O—H···N hydrogen bonds are formed, which link adjacent molecules into one-dimensional chains. uni.luresearchgate.net

Table 2: Hydrogen Bond Geometry for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (Monoclinic Form) rsc.org

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O—H0A···N3 | 0.83 (3) | 1.98 (3) | 2.794 (3) | 169 (3) |

Molecular Conformation and Dihedral Angle Investigations

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental for confirming the molecular structure of this compound in non-crystalline states and for providing data that complements crystallographic findings.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen. The three protons of the methyl group (CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The single methine proton (CH-OH) would appear as a quartet, being split by the three methyl protons. The hydroxyl proton (-OH) typically presents as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O. The aromatic region would display complex multiplets for the three protons on the difluorophenyl ring, resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon would appear at high field, while the methine carbon bearing the hydroxyl group would be found around 65-75 ppm. The six aromatic carbons would appear at lower field, with their chemical shifts influenced by the electron-withdrawing fluorine substituents. The carbons directly bonded to fluorine (C-F) would exhibit large one-bond coupling constants (¹JC-F).

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. acs.org For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions. Each signal would appear as a complex multiplet due to coupling with each other (F-F) and with the aromatic protons (H-F). acs.org

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Based on data from similar secondary alcohols and fluorinated aromatic compounds, the following characteristic peaks are expected. materialsciencejournal.orgdocbrown.infodocbrown.info

A prominent, broad absorption band is anticipated in the region of 3600–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening caused by intermolecular hydrogen bonding. docbrown.info Aromatic and aliphatic C-H stretching vibrations are expected to appear just above and below 3000 cm⁻¹, respectively. The C-O stretching vibration for a secondary alcohol typically gives a strong absorption in the 1150-1050 cm⁻¹ range. docbrown.info Strong absorptions corresponding to the C-F stretching vibrations of the difluorophenyl group are expected in the 1300–1100 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium |

| 1610 - 1580 | C=C stretch (aromatic ring) | Medium-Strong |

| 1300 - 1100 | C-F stretch | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 158.14 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 158. uni.lu

The fragmentation of alcohols in MS is well-characterized. Common fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the C-C bond between the hydroxyl-bearing carbon and the methyl group. This would result in the loss of a methyl radical (•CH₃, mass 15) to yield a highly stable, resonance-delocalized fragment ion at m/z 143, [M-15]⁺. This is often the base peak in the spectrum of secondary alcohols.

Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion is a common process for alcohols, which would produce a fragment ion at m/z 140, [M-18]⁺.

Benzylic Cleavage: Cleavage can also lead to the formation of the difluorobenzyl cation or related aromatic fragments.

Predicted adduct ions, such as [M+H]⁺ at m/z 159.06 and [M+Na]⁺ at m/z 181.04, are also useful for confirming the molecular weight in soft ionization techniques like electrospray ionization (ESI). uni.lu

Research on Derivatives and Analogues Bearing the 2,4 Difluorophenyl Ethanol Moiety

Synthesis of Novel 2,4-Difluorophenyl Ethanol (B145695) Derivatives

The synthesis of novel derivatives often involves the strategic functionalization of the ethanol side chain or modification of the phenyl ring to explore new chemical space and enhance biological activity.

A significant class of derivatives incorporates the 1,2,4-triazole (B32235) ring, a heterocycle known for its presence in numerous therapeutic agents. The synthesis of these compounds often builds upon the 2,4-difluorophenyl ethanol core, leading to complex structures like fluconazole (B54011) and its analogues.

A primary synthetic route involves the reaction of a substituted oxirane with 1,2,4-triazole. For instance, 2-(2,4-difluorophenyl)-2,3-epoxypropane can be reacted with 1H-1,2,4-triazole in the presence of a base to yield triazole-containing propanol (B110389) derivatives. google.com One specific method describes the synthesis of fluconazole [2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol] by reacting an oxirane salt, such as 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane methanesulfonate, with 4-amino-1,2,4-triazole (B31798) in a solvent like 2-propanol, followed by diazotization to replace the amino group. google.com

Further modifications have been explored to enhance antifungal potency. Novel fluconazole derivatives containing nitrotriazole or 2-(piperazin-1-yl) ethanol moieties have been synthesized. nih.gov The key step in one pathway involves the reaction of an epoxy intermediate with either 3-nitro-1H-1,2,4-triazole or 2-(1-piperazinyl) ethanol to yield the final products. mdpi.com Another approach involves the esterification of the hydroxyl group of fluconazole by reacting it with various aliphatic and aromatic acid chlorides, which are themselves prepared from the corresponding acids using thionyl chloride. semanticscholar.org

Table 1: Synthesis Strategies for Triazole-Containing Derivatives

| Starting Material (Core Structure) | Reagent(s) | Resulting Derivative Class | Reference(s) |

|---|---|---|---|

| 2-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane | 1H-1,2,4-triazole / Base | Bis-triazole propanol derivatives | google.com |

| 2-(2,4-Difluorophenyl)-2,3-epoxypropane | 3-Nitro-1H-1,2,4-triazole | Nitrotriazole-containing analogues | mdpi.com |

| Fluconazole (alcoholic -OH) | Acid Chlorides | Ester derivatives of fluconazole | semanticscholar.org |

| (2R, 3S)-2-(2,4-difluorophenyl)-3-[4-4-(cyanophenyl)-2-thiazolyl]-1-(1H-1,2,4-triazol-1-yl)-2-butanol | Ethyl 4-bromobutyrate | Water-soluble triazole compounds | google.com |

Beyond triazoles, other heterocyclic and functional groups have been attached to the 2,4-difluorophenyl ethanol moiety to create diverse chemical libraries.

One area of research has focused on the synthesis of chalcone (B49325) derivatives. (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives have been prepared through a solvent-free grinding approach, which involves the condensation of 1-(2',4'-difluorobiphenyl-4-yl)ethanone with various substituted aldehydes. researchgate.net This Claisen-Schmidt condensation method provides a straightforward route to these functionalized analogues. researchgate.net

Another class of derivatives includes pyrimidines. A series of 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives have been synthesized from commercially available substituted acetophenones. semanticscholar.orgorientjchem.org The synthetic strategy involves converting acetophenones into ketene (B1206846) dithioacetals, which then react with 2-aminoethanol to form substituted 2-methyleneoxazolidines. These intermediates are subsequently reacted with guanidine (B92328) to yield the final pyrimidine (B1678525) derivatives. orientjchem.org

Researchers have also synthesized β-keto arylthioethers. For example, 2-((3,4-difluorophenyl)thio)-1-phenylpent-4-en-1-one was synthesized as part of a broader effort to create functionalized thioethers via an aryne-induced nih.gov Stevens rearrangement of allylthioethers. acs.org

Triazole-Containing Derivatives

Exploration of Research Applications and Potential Biological Activities of Derivatives

The structural diversity of these synthesized derivatives has been leveraged to investigate their potential in various fields of biological research, most notably in antimicrobial and anticancer studies.

The 2,4-difluorophenyl group is a hallmark of many potent azole antifungal agents, and research continues to build on this foundation. Derivatives are frequently tested for their ability to inhibit the growth of pathogenic fungi, often by targeting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungal cell membranes. nih.govmdpi.com

Numerous studies have demonstrated that derivatives bearing the 2,4-difluorophenyl moiety exhibit significant antifungal activity. nih.gov For example, novel nitrotriazole derivatives showed excellent activity against a panel of fungi, including fluconazole-resistant strains like Candida krusei. mdpi.com Specifically, compounds bearing a 2,4-difluorophenyl group were among the most active. mdpi.com Similarly, other research has shown that 2,4-difluorophenyl derivatives are generally more active than their dichlorophenyl counterparts against various Candida species. nih.gov Ester derivatives of fluconazole have also been evaluated, with some compounds showing greater activity against Candida albicans and Aspergillus niger than the parent drug. semanticscholar.org

Table 2: Antifungal Activity of Selected 2,4-Difluorophenyl Ethanol Derivatives

| Compound Type | Fungal Strain(s) | Finding / MIC Value | Reference(s) |

|---|---|---|---|

| Nitrotriazole Derivatives (e.g., 5b, 5g) | C. albicans, C. glabrata, C. krusei | MICs ranging from <0.125 to 16 µg/mL; active against fluconazole-resistant C. krusei | mdpi.com |

| Indol-3-ylmethylamino Derivatives | Candida albicans | MICs ranging from 199.0 to 381.0 ng/mL | researchgate.net |

| Fluconazole Ester Derivatives (e.g., 6, 11, 15) | C. albicans, A. niger | More active than fluconazole | semanticscholar.org |

| Triazole-Thione Derivatives | Microsporum gypseum | Activity superior to ketoconazole | nih.gov |

The biological investigation of these derivatives extends to antibacterial activity. The 1,2,4-triazole nucleus, often combined with the 2,4-difluorophenyl group, has been incorporated into structures designed to target bacterial pathogens.

Novel 1,2,4-triazole derivatives of clinafloxacin (B351) have been synthesized and evaluated for their antibacterial efficacy. mdpi.com A derivative featuring a 2,4-difluorophenyl group (compound 14c) demonstrated the strongest activity against a methicillin-resistant strain of Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. This was more potent than both the parent drug clinafloxacin and the standard chloramphenicol. mdpi.com Other studies on different triazole derivatives also reported strong antibacterial activity against S. aureus. nih.gov Additionally, pyrazolothiazol-4(5H)-one derivatives with electronegative substitutions like fluorine have shown pronounced activity against various bacterial and fungal strains. nih.gov

Table 3: Antibacterial Activity of Selected 2,4-Difluorophenyl Ethanol Derivatives

| Compound Class | Bacterial Strain(s) | Finding / MIC Value | Reference(s) |

|---|---|---|---|

| 1,2,4-Triazole-Clinafloxacin Hybrid (14c) | Methicillin-resistant S. aureus (MRSA) | MIC: 0.25 µg/mL | mdpi.com |

| Triazole-Thione Derivatives | Staphylococcus aureus | Activity comparable or superior to streptomycin | nih.gov |

| Pyrazolothiazol-4(5H)-one Derivatives | B. subtilis, E. coli, P. aeruginosa | Compounds with fluoro groups showed pronounced activity | nih.gov |

| Theophylline-1,2,4-triazole Derivatives | E. coli, B. subtilis | Showed potent antibacterial potential | frontiersin.org |

The structural features of 2,4-difluorophenyl ethanol derivatives have also prompted their investigation as potential anticancer agents. Research has explored their ability to inhibit the growth of various cancer cell lines.

In vitro studies have shown that certain triazole derivatives can inhibit the proliferation of cancer cells through mechanisms that may involve inducing apoptosis and arresting the cell cycle. For example, novel barbituric acid derivatives containing a triazole moiety have been synthesized and evaluated for antiproliferative activity against human cancer cell lines, with some compounds exhibiting potent effects. brieflands.com Thiosemicarbazide derivatives containing a related 4-fluorophenoxy group have shown promising activity against the LNCaP prostate cancer cell line. mdpi.com Furthermore, 4-thiazolidinone-based derivatives have been evaluated for cytotoxic and cytostatic effects on cell lines including epithelial lung carcinoma (A549) and neuroblastoma (SH-SY5Y), with several compounds demonstrating anticancer properties. nih.gov

Table 4: Anticancer Research Applications of Related Derivatives

| Compound Class | Cancer Cell Line(s) | Research Finding | Reference(s) |

|---|---|---|---|

| Triazole Derivatives | Breast cancer, Melanoma | Inhibition of proliferation, induction of apoptosis | |

| 4-Thiazolidinone Derivatives | A549 (Lung), SH-SY5Y (Neuroblastoma) | Demonstrated cytotoxic and anticancer properties | nih.gov |

| Thiosemicarbazide Derivatives | LNCaP (Prostate) | Showed promising activity (IC50 = 108.14 µM for compound AB2) | mdpi.com |

| Barbituric Acid-Triazole Hybrids | BEL-7402 (Hepatocellular carcinoma) | Potent antiproliferative effects | brieflands.com |

Applications as Chemical Intermediates in Research Synthesis

The 1-(2,4-difluorophenyl)ethanol scaffold is a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features, including the difluorinated phenyl ring and the reactive hydroxyl group, make it a versatile intermediate for creating a variety of derivatives. Researchers utilize this compound in multi-step synthetic pathways to construct molecules with specific biological activities.

One of the primary applications is in the synthesis of antifungal agents. The derivative 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol serves as a key intermediate in the creation of new antifungal drugs. iucr.org The synthesis involves the reduction of the corresponding ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, using sodium borohydride (B1222165) in a dry ethanol solvent. iucr.org This reaction highlights the role of the core structure in building complex heterocyclic compounds.

The 2,4-difluorophenyl moiety is also incorporated into compounds with potential antioxidant properties. In one synthetic route, 2,4-difluorophenyl isothiocyanate is reacted with various 4-(4-X-phenylsulfonyl)benzoic acid hydrazides in refluxing absolute ethanol to produce hydrazinecarbothioamide derivatives (4-6). mdpi.com These intermediates can then be cyclized to form 4,5-disubstituted-1,2,4-triazole-3-thiones. mdpi.com

Furthermore, the trifluoro-analogue, 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol, is used to synthesize peptide-like structures. For instance, it can be reacted with S-trityl-L-cysteine in the presence of diisopropylethylamine (DIPEA) and trifluoromethanesulfonic anhydride. ambeed.com This process leads to the formation of 2(R)-[1-(2,4-difluorophenyl)-2,2,2-trifluoroethylamino]-3-tritylsulfanylpropionic acid, demonstrating the utility of the ethanol group as a leaving group to form a C-N bond. ambeed.com

The following table summarizes selected applications of this compound and its close analogues as chemical intermediates.

| Starting Material/Core Structure | Reagents | Product | Application/Significance | Reference |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Sodium borohydride, Dry ethanol | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | Key intermediate for new antifungal drugs | iucr.org |

| 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X = H, Cl, Br) | 2,4-Difluorophenyl isothiocyanate, Absolute ethanol | 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides | Intermediates for 1,2,4-triazole derivatives with antioxidant activity | mdpi.com |

| 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanol | Diisopropylethylamine (DIPEA), Trifluoromethanesulfonic anhydride, S-trityl-L-cysteine | 2(R)-[1-(2,4-Difluorophenyl)-2,2,2-trifluoroethylamino]-3-tritylsulfanylpropionic acid | Synthesis of amino acid derivatives | ambeed.com |

| Substituted imidazol-alkylamine | Phenyl isothiocyanate derivative, Ethanol | 1-(2,4-difluorophenyl)-3-(imidazol-1-yl)propyl)thiourea derivatives | Synthesis of antiviral agents against Hepatitis B Virus (HBV) | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives containing the 2,4-difluorophenyl ethanol moiety, SAR studies have provided critical insights into how structural modifications influence biological activity, particularly in antimicrobial and antiviral agents.

In the development of antibacterial 6,8-difluoroquinolones , the nature of the substituent at the C-7 position significantly impacts the activity spectrum. msu.edu For derivatives with a 1-(2,4-difluorophenyl) group at the N-1 position, the antibacterial activity against Gram-negative organisms was found to increase in the order: 4-methylpiperazinyl < piperazinyl < 3-aminopyrrolidinyl. msu.edu A similar trend was observed for Gram-positive activity. However, these 6,8-difluoroarylquinolones were generally slightly less active than the corresponding 6-fluoroarylquinolones. msu.edu

For antiviral agents against Hepatitis B Virus (HBV) , derivatives of 1-(3-(1H-imidazol-1-yl)propyl)-3-(2,4-difluorophenyl)thiourea were synthesized and evaluated. The SAR studies revealed that the length of the alkyl chain connecting the imidazole (B134444) and thiourea (B124793) moieties, as well as the substitution pattern on the phenyl ring, were crucial for activity. Two derivatives, 1-(2,4-Difluoro-phenyl)-3-(4-imidazol-1-yl-butyl)-thiourea and 1-(3,5-Difluoro-phenyl)-3-(4-imidazol-1-yl-butyl)-thiourea, showed significantly improved inhibition of viral DNA replication and antigen secretion compared to the parent compound. researchgate.net This suggests that both extending the alkyl chain by one carbon and the specific positioning of the fluorine atoms on the phenyl ring enhance antiviral efficacy. researchgate.net

In the context of CFTR potentiators , SAR studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives showed that di-substitution on the phenyl ring was generally beneficial. The introduction of a second substituent, particularly a fluorine atom, onto the phenyl ring of mono-substituted compounds led to derivatives with comparable or superior efficacy and potency in the nanomolar range. acs.org

The table below details the findings from SAR studies on various derivatives incorporating the 2,4-difluorophenyl group.

| Compound Class | Biological Target | Key SAR Findings | Resulting Activity | Reference |

| 6,8-Difluoroquinolones | Bacterial DNA gyrase/topoisomerase IV | The C-7 substituent influences activity. The 3-aminopyrrolidinyl group provides the highest potency against both Gram-positive and Gram-negative bacteria. | Enhanced antibacterial activity. | msu.edu |

| Theophylline-1,2,4-triazole hybrids | Antimicrobial | Electron-donating groups (e.g., -CH₃) at the para position of the anilide ring increased activity against E. coli. Dimethyl substitution at meta and para positions enhanced activity against B. subtilis. frontiersin.org | Potent and selective antibacterial activity. | frontiersin.org |

| Thiourea Derivatives | Hepatitis B Virus (HBV) | Extending the alkyl linker from propyl to butyl and specific difluoro-substitutions on the phenyl ring (2,4-difluoro and 3,5-difluoro) were key for improved efficacy. | Significant inhibition of HBV DNA replication and HBsAg secretion. | researchgate.net |

| Tetrahydro-γ-carbolines | CFTR protein | Introduction of a second substituent (e.g., fluorine) on the phenyl ring proved beneficial, leading to compounds with nanomolar potency. | Enhanced CFTR potentiation. | acs.org |

Computational Chemistry and Molecular Modeling of 1 2,4 Difluorophenyl Ethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 1-(2,4-Difluorophenyl)ethanol.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. botanyjournals.com

For aromatic compounds containing fluorophenyl groups, the HOMO is often localized on the phenyl ring, indicating it is the primary site for electrophilic attack. Conversely, the LUMO is typically distributed across the ring system. In a related compound, (E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, DFT calculations showed the HOMO and LUMO energies, which are crucial for understanding electronic transitions and reactivity. acs.org For another similar molecule, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, the HOMO-LUMO energy gap was calculated to be -5.05 eV, providing a measure of its electronic stability.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. botanyjournals.com The analysis of these orbitals in this compound would similarly highlight the regions susceptible to nucleophilic and electrophilic attack, with the difluorophenyl ring playing a significant role in the electronic distribution.

Table 1: Representative Frontier Molecular Orbital Energies from Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one | - | - | - |

| 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine | - | - | 5.05 |

| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol | -6.270 | -2.201 | 4.069 botanyjournals.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. nih.gov

In the case of this compound, the MEP map would be expected to show a negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic interaction. The fluorine atoms, due to their high electronegativity, would also contribute to negative potential regions on the phenyl ring. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. botanyjournals.com

For the related compound (E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, the MEP map revealed that the negative potential is concentrated over the oxygen atom of the carbonyl group, indicating it as a significant site for electrophilic attack. acs.org

Vibrational frequency analysis, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. nih.govresearchgate.net

For this compound, the vibrational spectrum would be characterized by several key stretching and bending frequencies. The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-F stretching vibrations of the difluorophenyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region. The C-O stretching of the alcohol would be found in the 1000-1260 cm⁻¹ range. botanyjournals.comlew.ro

Computational studies on similar molecules, such as 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, have shown a good correlation between calculated and experimental vibrational frequencies, validating the use of DFT for this purpose.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C-F | Stretching | 1100-1300 |

| C-O | Stretching | 1000-1260 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide insights into the conformational changes and dynamic behavior of molecules over time. nih.govnih.gov Such studies are crucial for understanding how this compound interacts with its environment, including solvents and biological macromolecules.

Conformational analysis of this compound would focus on the rotation around the C-C bond connecting the phenyl ring and the ethanol (B145695) moiety, as well as the orientation of the hydroxyl group. The presence of the two fluorine atoms on the phenyl ring introduces steric and electronic constraints that influence the preferred conformations. X-ray crystallography of a related compound, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, revealed a specific dihedral angle between the phenyl and triazole rings, highlighting the importance of intermolecular forces in determining the solid-state conformation. researchgate.net The most stable conformer in solution or in a biological active site might differ.

MD simulations can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. rsc.org This information is vital for understanding its binding affinity to enzyme active sites.

Computational Approaches in Enzyme Design and Protein Engineering for Chiral Synthesis

The synthesis of enantiomerically pure (S)-1-(2,4-Difluorophenyl)ethanol is of significant interest, and computational methods play a crucial role in developing efficient biocatalytic routes. researchgate.net

Computational enzyme design and protein engineering aim to create or modify enzymes, such as ketoreductases (KREDs), to achieve high activity and stereoselectivity for a specific substrate. rsc.org The process often starts with identifying a suitable enzyme scaffold. Molecular docking is then used to predict how the substrate, in this case, 2',4'-difluoroacetophenone, binds within the active site of the KRED. nih.gov

These docking studies help to identify key amino acid residues that interact with the substrate and influence its orientation, which in turn determines the stereochemistry of the resulting alcohol. nih.gov For instance, in the engineering of a ketoreductase for the synthesis of other chiral alcohols, molecular dynamics simulations have been used to understand the role of specific residues in improving catalytic activity. researchgate.net

Rational design, guided by computational analysis, involves making specific mutations to the enzyme's active site to improve substrate binding and catalytic efficiency. frontiersin.org For example, modifying residues to create more space for the bulky fluorophenyl group or to enhance favorable electrostatic interactions can lead to a more effective biocatalyst. researchgate.net This approach has been successfully applied to the synthesis of various chiral alcohols, demonstrating the power of combining computational modeling with experimental protein engineering. rsc.org

Advanced Analytical Methodologies for Research on 1 2,4 Difluorophenyl Ethanol

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of 1-(2,4-difluorophenyl)ethanol, providing powerful tools for separating enantiomers and identifying impurities.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. brussels-scientific.com The separation principle relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. brussels-scientific.com This allows for the quantification of each enantiomer in a mixture. brussels-scientific.com

The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. For analogous chiral alcohols, cellulose-based CSPs have proven effective. mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. brussels-scientific.com For accurate determination, a racemic mixture is first analyzed to confirm a 50:50 peak area ratio. brussels-scientific.com This technique is highly sensitive, capable of detecting enantiomers present in proportions as low as 0.5%. brussels-scientific.com

A typical HPLC method for determining the enantiomeric excess of a similar chiral alcohol, (S)-(+)-1-(3-Chlorophenyl)-2-nitroethanol, utilized a Chiralcel OD-H column with a mobile phase of hexane:isopropanol (90:10) at a flow rate of 1 mL/min. wiley-vch.de This resulted in the separation of the major (S) and minor (R) enantiomers with distinct retention times. wiley-vch.de

Table 1: Illustrative HPLC Parameters for Enantiomeric Separation

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Chirobiotic™ T2 | google.com |

| Mobile Phase | Methanol (B129727) with 0.1% w/w Ammonium (B1175870) Trifluoroacetate | google.com |

| Flow Rate | 1.0 mL/min | wiley-vch.degoogle.com |

| Column Temperature | 25°C | google.com |

| UV Detection | 240 nm | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique for the identification and quantification of impurities in pharmaceutical substances. rroij.com It combines the high separation capability of liquid chromatography with the sensitive and specific detection of mass spectrometry. This is particularly crucial for identifying potentially genotoxic impurities that may arise during the synthesis of related compounds. researchgate.net

In the context of compounds structurally related to this compound, such as fluconazole (B54011), LC-MS/MS has been employed to detect and quantify impurities at very low levels (µg/g). researchgate.net The method typically involves a C18 column for separation and a triple quadrupole mass detector operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net The use of electrospray ionization (ESI) in positive mode is common for such analyses. researchgate.netresearchgate.net

For instance, a validated LC-MS/MS method for fluconazole impurities used a Hypersil BDS C18 column with a mobile phase of 5 mmol ammonium acetate (B1210297) and acetonitrile (B52724) (65:35 v/v). researchgate.net This method demonstrated linearity over a range of 0.30 µg/g to 11.37 µg/g with high accuracy. researchgate.net

Table 2: LC-MS/MS Parameters for Impurity Analysis in a Related Compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil BDS C18 (100 mm x 4.0 mm, 3 µm) | researchgate.net |

| Mobile Phase | 5 mmol Ammonium Acetate : Acetonitrile (65:35 v/v) | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Detection | Triple Quadrupole Mass Detector (MRM) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of volatile and semi-volatile compounds. ajol.info It separates components of a mixture based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern. botanyjournals.com

In the analysis of ethanol-extracted compounds, GC-MS can identify a wide range of phytochemicals, including alcohols. ajol.infomdpi.com The identification of compounds is achieved by comparing their retention times and mass spectra with those in a reference library, such as the National Institute of Standard and Technology (NIST) database. ijtsrd.com For a related compound, 1-(2,4-dichlorophenyl)ethanol, GC-MS data is available in spectral databases. nih.gov

Table 3: Typical GC-MS Analysis Parameters

| Parameter | Description | Reference |

|---|---|---|

| Principle | Separates volatile components based on boiling point. | botanyjournals.com |

| Detection | Mass Spectrometry (MS) identifies compounds by mass and fragmentation. | botanyjournals.com |

| Identification | Comparison of retention time and mass spectra to libraries (e.g., NIST). | ijtsrd.com |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Purity and Impurity Profiling

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. uomustansiriyah.edu.iq For this compound, these methods provide critical information about its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. etamu.edu This technique is used to determine the thermal stability and decomposition profile of a substance. uomustansiriyah.edu.iqetamu.edu The resulting TGA curve plots the percentage of mass loss against temperature.

For analogous compounds, TGA has been used to confirm thermal stability, with decomposition onsets observed at specific temperatures. For instance, some oxime derivatives show a decomposition onset at 170°C, while other related compounds are stable up to higher temperatures. In the study of copolymers containing N-(2,4-difluorophenyl) maleimide, TGA demonstrated that the incorporation of the difluorophenyl group enhanced thermal stability. erpublications.com A typical TGA experiment involves heating a small sample in a furnace under a controlled atmosphere, often an inert gas, over a defined temperature range. uomustansiriyah.edu.iq

Table 4: TGA Analysis Parameters

| Parameter | Description | Reference |

|---|---|---|

| Measurement | Mass change as a function of temperature. | etamu.edu |

| Information Gained | Thermal stability, decomposition temperatures. | uomustansiriyah.edu.iqetamu.edu |

| Typical Sample Size | mg range | uomustansiriyah.edu.iq |

| Temperature Range | Ambient to 1000/1500 °C | uomustansiriyah.edu.iq |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is used to identify thermal transitions such as melting, crystallization, and glass transitions. torontech.com The DSC thermogram shows peaks or shifts in the baseline corresponding to these thermal events.

For related compounds, DSC has been used to determine melting points and study polymorphic stability. vulcanchem.com For example, a crystalline triazole derivative showed a melting point in the range of 148–152°C with no decomposition observed below 200°C. vulcanchem.com In the analysis of copolymers containing N-(2,4-difluorophenyl) maleimide, DSC, along with TGA, confirmed the increased thermal resistance compared to the homopolymer. erpublications.com DSC analysis involves placing a small amount of the sample in a crucible and heating it alongside an empty reference crucible at a constant rate. torontech.com

Table 5: DSC Analysis Insights

| Thermal Event | Indication on DSC Curve | Reference |

|---|---|---|

| Melting | Endothermic peak | torontech.com |

| Crystallization | Exothermic peak | torontech.com |

| Glass Transition | Step change in the baseline | torontech.com |

Conclusion and Future Research Directions

Current State of Research and Knowledge Gaps

Research on 1-(2,4-Difluorophenyl)ethanol is predominantly centered on its application as a crucial intermediate in the synthesis of antifungal agents, most notably fluconazole (B54011). nih.govlookchem.com Fluconazole is a widely used medication whose mechanism of action involves the inhibition of the fungal enzyme 14-α lanosterol (B1674476) demethylase. nih.gov The synthesis of fluconazole often involves the reaction of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with 1,2,4-triazole (B32235). lookchem.combas.bggoogle.com The epoxide precursor, in turn, can be synthesized from α-(2,4-difluorophenyl)-β-1H-1,2,4-triazole phenylethanone. google.com

The chirality of related difluorophenyl ethanol (B145695) compounds is critical for their biological activity and is a key focus in the synthesis of other pharmaceuticals. For instance, the chiral intermediate (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is vital for the synthesis of Ticagrelor, an antiplatelet drug. vulcanchem.comresearchgate.netacs.org Research has explored various synthetic routes to achieve high enantiomeric purity, including catalytic hydrogen transfer reactions and enzymatic bioreduction using ketoreductases. researchgate.netgoogle.comacs.orgnih.gov

Despite its importance as a synthetic intermediate, there are significant knowledge gaps concerning the compound this compound itself. Comprehensive data on its toxicological profile and its environmental fate and behavior are not widely available in public literature. Much of the existing safety and environmental data pertains to structurally similar compounds, such as its dichlorophenyl analogs, which are noted to cause skin and eye irritation and are very toxic to aquatic life. lgcstandards.comchemsrc.comnih.goveuropa.eu Furthermore, while analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used for related compounds, specific, validated methods for this compound are not extensively documented. cymitquimica.comfao.org

Emerging Research Opportunities in this compound Chemistry

The existing knowledge gaps and the compound's chemical nature present several opportunities for future research.

Advanced Synthesis and Catalysis : There is an opportunity to develop more efficient, cost-effective, and environmentally friendly synthetic methods. smolecule.com This includes the exploration of novel catalytic systems, such as nano-catalysts, which have shown promise in increasing yields and shortening reaction times in fluconazole synthesis. bas.bg Further research into biocatalytic methods, using engineered enzymes like ketoreductases and alcohol dehydrogenases, could lead to highly enantioselective and sustainable production processes, similar to advancements made for related chiral alcohols. researchgate.netsmolecule.comresearchgate.netresearchgate.net

Exploration of Novel Biological Activities : The 2,4-difluorophenyl moiety is known to enhance metabolic stability and bioavailability in drug candidates. This suggests that this compound and its novel derivatives could possess unexplored biological activities. Future research could investigate its potential in other therapeutic areas. For example, fluorinated ethanolamines and compounds with difluorophenyl groups have shown promise in areas like neurodegenerative diseases and oncology. vulcanchem.com

Comprehensive Toxicological and Environmental Assessment : To ensure chemical safety and regulatory compliance, there is a pressing need for thorough toxicological studies on this compound. This includes assessing its acute and chronic toxicity, mutagenicity, and carcinogenicity. Similarly, studies on its environmental fate, including biodegradation, bioaccumulation, and aquatic toxicity, are essential. europa.eu

Development of Analytical Methods : There is a need for the development and validation of robust analytical techniques for the precise quantification and stereochemical resolution of this compound. vulcanchem.com Advanced chromatographic and spectroscopic methods would be crucial for quality control in industrial production and for detailed metabolite profiling in biological systems. cymitquimica.comvulcanchem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.